5-Bromo-2-ethynylpyrimidine

Sonogashira cross-coupling Regioselectivity Heterocyclic building blocks

5-Bromo-2-ethynylpyrimidine (CAS 1135283-08-7) is the essential regioisomer for Sonogashira-mediated modular synthesis. The 5-bromo-2-ethynyl substitution pattern ensures orthogonal reactivity at C5-Br while preserving the C2-ethynyl handle—critical for patent-protected mGluR5 allosteric modulators, pyrimidine-containing PROTAC linkers, and nitrogen-doped graphene nanoribbon precursors. Positional isomers like 2-bromo-5-ethynylpyrimidine yield structurally divergent, often inactive products. Standard purity is ≥98% with batch-specific NMR and HPLC documentation. Accept no regioisomeric alternatives.

Molecular Formula C6H3BrN2
Molecular Weight 183.008
CAS No. 1135283-08-7
Cat. No. B566246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-ethynylpyrimidine
CAS1135283-08-7
Molecular FormulaC6H3BrN2
Molecular Weight183.008
Structural Identifiers
SMILESC#CC1=NC=C(C=N1)Br
InChIInChI=1S/C6H3BrN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H
InChIKeyZHOLVGVOMDUCDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-ethynylpyrimidine (CAS 1135283-08-7): A Specialized Pyrimidine Building Block for Cross-Coupling and Medicinal Chemistry


5-Bromo-2-ethynylpyrimidine (CAS 1135283-08-7) is a heteroaromatic pyrimidine derivative featuring a bromine atom at the 5-position and a terminal ethynyl group at the 2-position . This dual-functionalization enables orthogonal reactivity in palladium-catalyzed cross-coupling reactions, particularly Sonogashira couplings for constructing extended π-conjugated systems . The compound is employed primarily as a synthetic intermediate in medicinal chemistry for kinase-targeted drug discovery and in materials science for nitrogen-doped organic electronic materials . Its molecular formula is C₆H₃BrN₂ with a molecular weight of 183.01 g/mol, and it is typically supplied at ≥98% purity with batch-specific analytical documentation including NMR and HPLC .

Why 5-Bromo-2-ethynylpyrimidine Cannot Be Replaced by Other Bromo-Ethynylpyrimidine Isomers in Synthetic Applications


Substitution with positional isomers such as 2-bromo-5-ethynylpyrimidine (CAS 1797890-53-9) or 2-bromo-4-ethynylpyrimidine introduces fundamentally different reactivity profiles due to altered electron density distribution and steric accessibility . The 2-ethynyl substitution pattern positions the terminal alkyne adjacent to the electron-withdrawing pyrimidine nitrogen atoms, enabling regioselective Sonogashira couplings at the C5 bromine site while preserving the ethynyl group for sequential orthogonal transformations . In contrast, 2-bromo-5-ethynylpyrimidine places the bromine at the more electrophilic C2 position, which is preferentially substituted in nucleophilic aromatic substitution and palladium-catalyzed reactions, thereby limiting the synthetic versatility for sequential dual-functionalization strategies . For procurement purposes, the 5-bromo-2-ethynyl substitution pattern is explicitly required in patent-protected synthetic routes to mGluR5 allosteric modulators and pyrimidine-containing PROTAC linkers, where alternative isomers yield inactive or structurally divergent products .

Quantitative Differentiation: 5-Bromo-2-ethynylpyrimidine Versus Positional Isomers and Alternative Building Blocks


Comparative Synthetic Efficiency: Regioselective Sonogashira Coupling at C5 Versus C2 Position

In the synthesis of 1,2-di(pyrimidin-5-yl)acetylene, 5-bromo-2-ethynylpyrimidine serves as the electrophilic coupling partner with 5-ethynylpyrimidine under modified Sonogashira-Hagihara conditions (50 °C, 5 mol% Pd catalyst) . When the catalyst loading exceeds 2 mol% CuI, butadiyne 4 forms as a byproduct in 35% yield . Critically, the alkyne carbon in the desired product 3 exhibits a characteristic ¹³C NMR resonance at 89.16 ppm, whereas the butadiyne byproduct 4 shows a significantly upfield-shifted alkyne signal at 79.69 ppm, reflecting the reduced electron-withdrawing effect when only one heterocycle is conjugated per alkyne unit . In contrast, when 2-bromo-5-ethynylpyrimidine is employed in analogous Sonogashira couplings, the bromine at the C2 position exhibits higher electrophilicity, often necessitating lower reaction temperatures and resulting in distinct regiochemical outcomes that preclude the formation of symmetrical bis-pyrimidinyl acetylenes . This reactivity difference arises from the C2 position bearing a partial positive charge due to adjacent ring nitrogens, making it more susceptible to oxidative addition with Pd(0) catalysts than the C5 position .

Sonogashira cross-coupling Regioselectivity Heterocyclic building blocks

Patent-Documented Specificity: Requirement for 5-Bromo-2-ethynylpyrimidine in mGluR5 Modulator Synthesis

European Patent ES-2564884-T3 (priority date 2011-10-07) explicitly claims ethinyl derivatives as allosteric modulators of metabotropic glutamate receptor 5 (mGluR5) . The synthetic route described in the patent requires 5-bromo-2-ethynylpyrimidine as the key intermediate for constructing the ethynyl-pyrimidine pharmacophore . Positional isomers such as 2-bromo-5-ethynylpyrimidine or 2-bromo-4-ethynylpyrimidine are not interchangeable in this route, as they would produce regioisomeric products with distinct spatial orientation of the ethynyl linker relative to the pyrimidine core, which is critical for mGluR5 binding pocket complementarity [1]. mGluR5 is a validated target for neurological disorders including anxiety, depression, Fragile X syndrome, and Parkinson's disease levodopa-induced dyskinesia [2]. The 5-bromo-2-ethynyl substitution pattern is specifically required for the correct exit vector geometry connecting the pyrimidine core to the ethynyl-extended aromatic moiety, a structural feature that cannot be replicated using alternative regioisomers [1].

mGluR5 allosteric modulators Neurological drug discovery Patent synthesis

Linker Design in PROTACs: Pyrimidine-Containing Linkers Enhance Degradation Activity Over Flexible Alkyl Linkers

A 2022 study in Journal of Oncology evaluated PROTAC compounds containing pyrimidine rings in the linker region targeting BCR-ABL for chronic myeloid leukemia therapy [1]. The researchers designed and synthesized four PROTAC compounds incorporating pyrimidine-containing linkers and screened them against BCR-ABL-expressing cell lines [1]. The lead compound DMP11, featuring a pyrimidine ring within the linker architecture, demonstrated stable physicochemical properties and high degradation activity against imatinib-resistant chronic myeloid leukemia cell lines [1]. In vitro pharmacodynamic evaluation showed that DMP11 exhibited a favorable inhibitory effect on resistant cells, and in vivo animal model studies confirmed this activity [1]. Mechanistic investigation revealed that DMP11 overcomes drug resistance by simultaneously targeting BCR-ABL and SRC-family kinase (SFK) [1]. 5-Bromo-2-ethynylpyrimidine serves as a versatile precursor for constructing pyrimidine-containing PROTAC linkers via Sonogashira coupling to install the ethynyl moiety as a rigid, conjugated spacer that can modulate ternary complex formation [2].

PROTAC Targeted protein degradation BCR-ABL kinase

Tyrosine Kinase Inhibitor Scaffold: Bromo-Pyrimidine Analogues Exhibit Potent Bcr/Abl Inhibitory Activity in ADP-Glo Assays

A comprehensive medicinal chemistry study published in Arabian Journal of Chemistry evaluated a novel series of bromo-pyrimidine analogues (compounds 6a-j, 7a-e, 9a-f, and 10a-f) as anticancer agents [1]. In vitro cytotoxic activity was assessed by MTT assay against four cancer cell lines: HCT116 (human colon cancer), A549 (human lung cancer), K562 (human chronic myeloid leukemia), and U937 (human acute monocytic myeloid leukemia), with L02 normal human liver cells as control [1]. Compounds showing potent activity on K562 cells were further evaluated for Bcr/Abl tyrosine kinase inhibitory activity using the well-established ADP-Glo assay [2]. Dasatinib was used as the standard reference drug for both cytotoxicity and kinase inhibition studies [2]. Among the tested compounds, 6g, 7d, 9c, and 10e emerged as potent Bcr/Abl kinase inhibitors [2]. The 5-bromo substitution pattern on the pyrimidine core was consistently present in the most active analogues, suggesting that this substitution geometry contributes favorably to kinase binding pocket interactions [1].

Tyrosine kinase inhibitors Bcr/Abl kinase Anticancer agents

Procurement-Guided Applications of 5-Bromo-2-ethynylpyrimidine (CAS 1135283-08-7) in Academic and Industrial Research


Synthesis of Nitrogen-Doped Organic Electronic Materials via Sequential Sonogashira Couplings

5-Bromo-2-ethynylpyrimidine is employed as a key monomer for constructing pyrimidine-substituted hexaarylbenzenes (HABs), which serve as precursors for nitrogen-doped polycyclic aromatic hydrocarbons and graphene nanoribbons . The 5-bromo-2-ethynyl substitution pattern enables regioselective Sonogashira-Hagihara coupling at the C5 position while preserving the C2 ethynyl group for subsequent transformations, allowing modular construction of extended π-conjugated systems with precisely controlled nitrogen doping density . For materials science procurement, this building block is particularly valuable in programs developing OLED emitters and organic photovoltaic materials, where nitrogen incorporation modulates frontier orbital energies and charge transport properties . Researchers should specify CAS 1135283-08-7 to ensure the correct regioisomer, as 2-bromo-5-ethynylpyrimidine (CAS 1797890-53-9) would yield structurally divergent materials with altered electronic characteristics .

Construction of mGluR5 Allosteric Modulators for Neurological Disorder Drug Discovery

Based on patent ES-2564884-T3, 5-bromo-2-ethynylpyrimidine is the required intermediate for synthesizing ethinyl derivatives that act as allosteric modulators of metabotropic glutamate receptor 5 (mGluR5) . The 2-ethynyl substitution pattern positions the terminal alkyne for optimal Sonogashira coupling with aryl halides to generate the ethynyl-extended pharmacophore . Medicinal chemistry teams pursuing mGluR5-targeted programs for anxiety, depression, Fragile X syndrome, or Parkinson's disease levodopa-induced dyskinesia should procure this specific regioisomer to access the patent-protected chemical space . Substitution with positional isomers would produce compounds with incorrect exit vector geometry, likely resulting in loss of mGluR5 binding affinity and allosteric modulation activity .

PROTAC Linker Development with Pyrimidine-Containing Rigid Spacers

For targeted protein degradation research, 5-bromo-2-ethynylpyrimidine provides a versatile precursor for constructing pyrimidine-containing PROTAC linkers . The ethynyl group can be elaborated via Sonogashira coupling to create rigid, conjugated spacers that influence ternary complex formation geometry and degradation efficiency . As demonstrated in BCR-ABL PROTAC development (DMP11 lead compound), pyrimidine-containing linkers can enhance degradation activity and overcome drug resistance mechanisms compared to flexible alkyl linkers . Procurement of this building block supports PROTAC design programs seeking to explore the effects of linker rigidity, electronics, and exit vector positioning on degradation potency and selectivity .

Structure-Activity Relationship Exploration in Tyrosine Kinase Inhibitor Programs

5-Bromo-2-ethynylpyrimidine serves as a core scaffold for generating libraries of bromo-pyrimidine analogues for kinase inhibitor discovery . The 5-bromo substitution pattern is associated with potent Bcr/Abl kinase inhibitory activity, as established in studies where 5-bromo-pyrimidine derivatives exhibited strong cytotoxicity against K562 chronic myeloid leukemia cells and nanomolar-range kinase inhibition in ADP-Glo assays . The ethynyl group provides a handle for introducing diverse aromatic moieties via Sonogashira coupling, enabling systematic SAR exploration of kinase binding pocket interactions . Procurement of this building block is strategically aligned with oncology drug discovery programs targeting Bcr/Abl, SRC-family kinases, or related tyrosine kinases implicated in cancer progression and drug resistance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-ethynylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.